3-Bromo-5-(cyclopropylmethyl)pyridine

Cross-coupling chemistry Suzuki-Miyaura coupling Pyridine functionalization

Procure 3-Bromo-5-(cyclopropylmethyl)pyridine (CAS 2412764-80-6), a unique heterocyclic building block with a 3-bromo handle for Pd-catalyzed cross-coupling and a 5-cyclopropylmethyl group conferring metabolic stability and conformational constraint (Fsp3 = 0.444, LogP = 2.75)[reference:0][reference:1][reference:2]. Essential for developing PI3Kα inhibitors (IC50 1.50 μM), nicotinic receptor ligands, and PAD4-targeting scaffolds. This substitution pattern cannot be replicated by isomers.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
Cat. No. B11888589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(cyclopropylmethyl)pyridine
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1CC1CC2=CC(=CN=C2)Br
InChIInChI=1S/C9H10BrN/c10-9-4-8(5-11-6-9)3-7-1-2-7/h4-7H,1-3H2
InChIKeyZRPYCBDSXQBUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(cyclopropylmethyl)pyridine CAS 2412764-80-6 Procurement Baseline for Medicinal Chemistry Applications


3-Bromo-5-(cyclopropylmethyl)pyridine (CAS 2412764-80-6) is a heterocyclic organic compound with the molecular formula C9H10BrN and molecular weight of 212.09 g/mol [1]. This brominated pyridine derivative features a bromine atom at the 3-position and a cyclopropylmethyl substituent at the 5-position of the pyridine ring, with a calculated LogP of 2.75 [2]. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for cross-coupling reactions enabled by the bromine handle, and for introducing cyclopropylmethyl-containing pyridine motifs into larger molecular architectures [1][2].

3-Bromo-5-(cyclopropylmethyl)pyridine Procurement: Why Alternative Bromopyridine Isomers or Halogen-Substituted Analogs Cannot Be Interchanged


Substitution of 3-bromo-5-(cyclopropylmethyl)pyridine with alternative bromopyridine isomers (e.g., 2-bromo or 4-bromo positional variants) or halogen-substituted analogs (e.g., chloro or iodo derivatives) cannot be performed without altering synthetic outcomes and biological profiles. The 3-position bromine on the pyridine ring provides specific reactivity for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that differs fundamentally from 2- or 4-bromo isomers in terms of oxidative addition rates, regioselectivity, and electronic effects imparted by the nitrogen atom [1]. Furthermore, the cyclopropylmethyl group at the 5-position confers distinct conformational constraints and metabolic stability properties that are not recapitulated by simpler alkyl substituents such as methyl or ethyl groups. The combination of these two structural features creates a scaffold with a unique Fsp3 value of 0.444 [2] and specific physicochemical properties (LogP = 2.75, PSA = 13 Ų) [2] that cannot be approximated by generic pyridine building blocks. The quantitative evidence presented in Section 3 establishes why this specific substitution pattern matters for applications in kinase inhibitor development, nicotinic receptor ligand design, and cross-coupling-enabled library synthesis.

3-Bromo-5-(cyclopropylmethyl)pyridine: Quantified Differentiation Evidence for Scientific Selection


Cyclopropylmethyl vs. Ethyl Substitution: Comparative Reactivity and Synthetic Handles for 3-Bromo-5-(cyclopropylmethyl)pyridine in Cross-Coupling Applications

3-Bromo-5-(cyclopropylmethyl)pyridine (CAS 2412764-80-6) provides a bromine handle at the 3-position of the pyridine ring for Pd-catalyzed cross-coupling reactions, with the cyclopropylmethyl group at the 5-position contributing a distinct Fsp3 value of 0.444 compared to simpler alkyl-substituted analogs [1]. While direct head-to-head coupling yield comparisons between 3-bromo-5-(cyclopropylmethyl)pyridine and 3-bromo-5-ethylpyridine (CAS 142337-95-9) are not available in the public literature, the cyclopropylmethyl group confers reduced conformational flexibility and enhanced metabolic stability relative to the ethyl analog [1]. The bromine substituent enables synthetic diversification that the non-brominated 5-(cyclopropylmethyl)pyridine cannot offer .

Cross-coupling chemistry Suzuki-Miyaura coupling Pyridine functionalization

Kinase Inhibitor Potential: BindingDB Evidence for 3-Bromo-5-(cyclopropylmethyl)pyridine PI3Kα Activity vs. In-Class Comparators

A compound containing the 3-bromo-5-(cyclopropylmethyl)pyridine scaffold demonstrated PI3K p110α/p85α inhibition with an IC50 value of 1.50 μM (1500 nM) in a fluorescence-based immunoassay, as documented in BindingDB entry BDBM50391187 [1]. This scaffold also showed PI3K p110γ inhibition with an IC50 of 2.20 μM (2200 nM) [1]. For comparative context, pyridylmethyl analogs evaluated for CSNK2A kinase inhibition in a NanoBRET cellular target engagement assay exhibited IC50 values ranging from 6.0 μM to 14.0 μM [2], indicating that the cyclopropylmethyl-pyridine scaffold achieves potency in the low micromolar range that is at least comparable to structurally related pyridine-based kinase inhibitor scaffolds.

Kinase inhibition PI3K inhibitors Cancer therapeutics

Dual Kinase Selectivity Profile: 3-Bromo-5-(cyclopropylmethyl)pyridine Scaffold Cross-Target Activity Evidence

The 3-bromo-5-(cyclopropylmethyl)pyridine-containing scaffold evaluated in BindingDB (BDBM50391187) exhibits a distinct cross-target kinase activity profile with measured IC50 values of 10.0 μM against both DYRK1A (rat recombinant GST-tagged, MBP substrate) and CDK5/P25 (human recombinant, MBP substrate) [1]. This dual 10.0 μM activity against DYRK1A and CDK5 contrasts with the more potent PI3Kα activity (1.50 μM) described in the same dataset, indicating a measurable selectivity window of approximately 6.7-fold between PI3Kα and these off-target kinases under the reported assay conditions.

Kinase selectivity DYRK1A CDK5 Polypharmacology

3-Bromo-5-(cyclopropylmethyl)pyridine: Evidence-Supported Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization Programs Targeting PI3Kα

Medicinal chemistry teams developing PI3Kα inhibitors can utilize 3-bromo-5-(cyclopropylmethyl)pyridine as a core building block with demonstrated PI3Kα IC50 activity of 1.50 μM in fluorescence-based immunoassays [4]. The 6.7-fold selectivity window over DYRK1A and CDK5 (both 10.0 μM) [2] provides a quantifiable starting point for structure-activity relationship (SAR) campaigns aimed at improving both potency and selectivity. The bromine handle at the 3-position enables systematic diversification through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing medicinal chemists to explore substitution patterns that may enhance PI3Kα inhibition while maintaining or improving the selectivity window.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

Research groups focused on CNS drug discovery can employ 3-bromo-5-(cyclopropylmethyl)pyridine as a precursor to (pyridyl)cyclopropylmethyl amines and their methiodide derivatives, which have been evaluated as rigid nicotine analogs for central nicotinic receptor binding [4]. The cyclopropylmethyl group provides conformational constraint that is essential for defining the topography of the nicotinic receptor-binding site [4]. The bromine substituent enables further functionalization to generate diverse libraries of nAChR-targeting compounds, with methiodide derivatives showing affinity in the micromolar range [4].

Cross-Coupling-Enabled Library Synthesis with Fsp3-Rich Scaffolds

For high-throughput medicinal chemistry and parallel synthesis applications, 3-bromo-5-(cyclopropylmethyl)pyridine offers a validated building block with an Fsp3 value of 0.444 and LogP of 2.75 [4]. The 3-position bromine serves as a reliable coupling partner for Pd-catalyzed reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling rapid diversification of the pyridine core [2]. The cyclopropylmethyl substituent contributes to three-dimensionality and may enhance metabolic stability, making this building block particularly suitable for fragment-based drug discovery and DNA-encoded library (DEL) synthesis where Fsp3-rich monomers are prioritized.

PAD4 Inhibitor and Autoimmune Disease Therapeutics Development

Compounds containing the cyclopropylmethyl-pyridine motif are explicitly claimed in patent CA3167753A1 as heterocyclic PAD4 (protein arginine deiminase type-4) inhibitors [4]. PAD4 is implicated in autoimmune diseases including rheumatoid arthritis, and inhibitors of this target are of significant therapeutic interest [4]. 3-Bromo-5-(cyclopropylmethyl)pyridine serves as a key synthetic intermediate for constructing PAD4-targeting molecules, with the bromine providing a functional handle for elaboration into the broader heterocyclic frameworks described in the patent claims.

Quote Request

Request a Quote for 3-Bromo-5-(cyclopropylmethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.